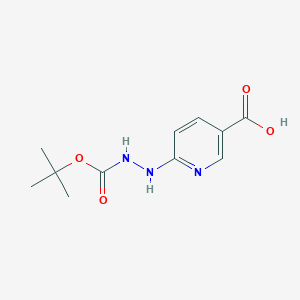

6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-13-8-5-4-7(6-12-8)9(15)16/h4-6H,1-3H3,(H,12,13)(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNGJNCAXKNLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133081-25-1 | |

| Record name | 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133081-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-(tert-Butoxycarbonyl)hydrazinyl)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-(2-(tert-Butoxycarbonyl)hydrazinyl)nicotinic Acid: Synthesis, Characterization, and Applications

Executive Summary: This guide provides an in-depth technical overview of 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinic acid, a pivotal chemical intermediate in medicinal chemistry and radiopharmaceutical development. Commonly known as Boc-HYNIC, this compound is the protected precursor to 6-hydrazinonicotinic acid (HYNIC), a widely utilized bifunctional chelating agent for labeling biomolecules with radioactive metals like technetium-99m. We will detail its chemical identity, provide validated protocols for its synthesis and purification, present a thorough analysis of its characterization data, and explore its core applications. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile building block.

Introduction to this compound

Chemical Identity and Nomenclature

This compound is a derivative of nicotinic acid (Vitamin B3) featuring a hydrazine group at the 6-position of the pyridine ring. The terminal nitrogen of the hydrazine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is crucial, as it temporarily masks the highly nucleophilic nature of the hydrazine, allowing for selective reactions at other parts of the molecule, primarily the carboxylic acid group.

-

IUPAC Name: 6-{[2-(tert-butoxycarbonyl)hydrazino]}pyridine-3-carboxylic acid[1]

-

Common Synonyms: 6-Boc-hydrazinopyridine-3-carboxylic acid, 6-Boc-Hynic, 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid[1][2]

Physicochemical Properties

The compound is typically an off-white to light yellow solid, with properties summarized in the table below.[3]

| Property | Value | Source |

| Molecular Formula | C11H15N3O4 | [2][3][4] |

| Molecular Weight | 253.25 g/mol | [2][4][5] |

| Appearance | Off-white to light yellow solid | [3] |

| Storage | 2-8°C | [3] |

Structural Elucidation and Significance

The molecule's structure combines three key functional moieties:

-

Nicotinic Acid Core: A pyridine ring with a carboxylic acid at the 3-position. This framework is a common scaffold in pharmacologically active compounds.[6][7] The carboxylic acid serves as a primary handle for conjugation to biomolecules via amide bond formation.

-

Hydrazine Linker: A -NH-NH- group at the 6-position, which, after deprotection, becomes the active chelating site for radiometals.[8]

-

Boc Protecting Group: The tert-butoxycarbonyl group ensures the stability of the hydrazine moiety during synthesis and conjugation reactions, preventing unwanted side reactions.[1][9] It can be removed under acidic conditions to reveal the free hydrazine.

This trifunctional design makes it an exceptionally versatile building block for constructing complex bioconjugates for targeted imaging and therapy.[1]

Synthesis and Purification

The synthesis of this compound is reliably achieved through a two-step process starting from commercially available 6-chloronicotinic acid.

Retrosynthetic Analysis

The retrosynthetic pathway highlights the key bond formations and strategic use of the protecting group. The primary disconnection is at the N-Boc bond, leading back to the key intermediate 6-hydrazinylnicotinic acid. A further C-N disconnection points to 6-chloronicotinic acid as the starting material.

Caption: Retrosynthetic pathway for Boc-HYNIC.

Detailed Synthesis Protocol

Part A: Synthesis of 6-Hydrazinylnicotinic Acid (Precursor)

This initial step involves a nucleophilic aromatic substitution reaction where the chlorine atom on the pyridine ring is displaced by hydrazine.

-

Rationale: 6-chloronicotinic acid is an ideal starting material due to the electron-withdrawing nature of the ring nitrogen and the carboxylic acid, which activates the 6-position for nucleophilic attack. Hydrazine hydrate is used in large excess, acting as both the nucleophile and the solvent.[8]

-

Protocol:

-

Add 6-chloronicotinic acid (8.0 g) to 85% hydrazine hydrate (35 mL) in a round-bottom flask equipped with a reflux condenser.[8]

-

Heat the reaction mixture to 373 K (100 °C) and maintain for 4 hours. The mixture should become a homogeneous solution.[8]

-

After cooling, concentrate the reaction mixture to dryness under reduced pressure to obtain a white solid.[8]

-

Dissolve the solid in a minimal amount of water and acidify to pH 5.5 using concentrated hydrochloric acid. This step protonates the pyridine nitrogen and neutralizes the carboxylate, causing the product to precipitate.[8]

-

Filter the resulting precipitate and wash the collected solid with 95% ethanol and then ether to yield 6-hydrazinylnicotinic acid as a pale brown or yellow solid.[8]

-

Part B: Synthesis of this compound

This step selectively protects the more accessible terminal nitrogen of the hydrazine group on the precursor molecule.

-

Rationale: The reaction is performed in a polar aprotic solvent like Dimethylformamide (DMF) to ensure solubility of the starting materials. Triethylamine (TEA) is added as a non-nucleophilic base to neutralize the HCl that can be present with the starting material and any acid generated during the reaction, driving the equilibrium towards the product. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc protecting group.[2]

-

Protocol:

-

Suspend 6-hydrazinylnicotinic acid (3.0 g, 19.6 mmol) in DMF (20 mL) in a round-bottom flask.[2]

-

Add triethylamine (TEA) (2.97 g, 29.4 mmol) followed by di-tert-butyl dicarbonate (Boc₂O) (4.7 g, 21.6 mmol).[2]

-

Heat the suspension to 65°C and stir for 15 hours.[2] An alternative procedure suggests stirring for 16 hours at 25°C can also yield a high conversion (96%).[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Purification and Work-Up

-

Rationale: The work-up is designed to remove excess reagents and byproducts. Pouring the reaction mixture into water precipitates the less polar product while retaining water-soluble impurities like TEA salts. Adjusting the pH ensures the carboxylic acid is in its neutral form for extraction or chromatography. Reverse-phase chromatography is a powerful technique for purifying polar, ionizable compounds like the target molecule.[2]

-

Protocol:

-

After the reaction is complete, pour the suspension into water (20 mL).[2]

-

Adjust the pH to 6 with 1 M HCl.[2]

-

The crude product can be purified by reverse-phase column chromatography to yield the final product as a solid.[2] An alternative purification involves filtering the residue through a silica plug with ethyl acetate as the eluant.[2]

-

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of Boc-HYNIC.

Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. Data provided by suppliers and in literature serves as a benchmark for validation.[2]

Summary of Characterization Data

The following table summarizes the key analytical data used to confirm the identity and purity of this compound.

| Analysis Type | Observed Data | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 12.58 (s, 1H), 8.59 (s, 1H), 7.97 (d, 1H), 6.54 (d, 1H) | Confirms protons on carboxylic acid and pyridine ring.[2] |

| ¹³C NMR (DMSO) | δ 166.6, 155.7, 150.5, 138.5, 116.7, 79.3, 28.1, 14.0 | Corresponds to the 11 unique carbons in the structure.[2] |

| FT-IR (ATR, cm⁻¹) | 3353, 3227 (N-H), 2975 (C-H), 1719 (C=O, Boc), 1593 (C=C) | Presence of key functional groups.[2] |

| MS (ESI-) | [M-H]⁻: 252.00 | Molecular ion peak after loss of a proton.[2] |

| HRMS (ESI+) | [M+H]⁺: 254.1145 (obs.), 254.1141 (calc. for C₁₁H₁₆N₃O₄) | High-resolution mass confirms elemental composition.[2] |

| HPLC Purity | >97% | Indicates high purity of the final compound.[3] |

Spectroscopic Interpretation

-

¹H NMR: The downfield singlet at 12.58 ppm is characteristic of the carboxylic acid proton. The three distinct signals in the aromatic region (8.59, 7.97, 6.54 ppm) correspond to the three protons on the pyridine ring. The absence of other signals confirms the successful synthesis without major impurities.[2]

-

FT-IR: The strong absorption band at 1719 cm⁻¹ is indicative of the carbonyl group of the Boc ester. The bands above 3200 cm⁻¹ are characteristic of N-H stretching vibrations from the hydrazine moiety.[2]

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the molecular formula. The observed mass of 254.1145 is in excellent agreement with the calculated mass for the protonated molecule (C₁₁H₁₅N₃O₄ + H⁺), providing strong evidence for the correct product.[2]

Core Applications and Mechanistic Insights

Precursor to the HYNIC Chelator for Radiopharmaceuticals

The primary application of Boc-HYNIC is as a stable, storable precursor for the HYNIC chelator. HYNIC is a cornerstone of nuclear medicine, particularly for labeling peptides and antibodies with Technetium-99m (⁹⁹ᵐTc), the most commonly used radioisotope for diagnostic imaging.

-

Mechanism of Use:

-

Conjugation: The carboxylic acid of Boc-HYNIC is activated and reacted with an amine group on a biomolecule (e.g., a lysine residue on an antibody) to form a stable amide bond. The Boc group protects the hydrazine from participating in this reaction.

-

Deprotection: The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to expose the free hydrazine group (-NHNH₂).

-

Radiolabeling: The deprotected HYNIC-bioconjugate is then incubated with ⁹⁹ᵐTc in the presence of a co-ligand (e.g., tricine). The hydrazine and the pyridine nitrogen of the HYNIC moiety act as ligands to firmly chelate the ⁹⁹ᵐTc metal center, creating a stable radiolabeled biomolecule ready for injection and imaging.[8]

-

Caption: Workflow from bioconjugate to final radiolabeled product.

Versatile Linker in Drug Discovery

Beyond radiopharmaceuticals, Boc-HYNIC serves as a versatile hetero-bifunctional linker in drug development.[1] The protected hydrazine and the carboxylic acid provide two orthogonal points for modification, enabling the synthesis of complex molecules such as:

-

Antibody-Drug Conjugates (ADCs)

-

PROTACs (Proteolysis Targeting Chimeras)

-

Fluorescently labeled probes for biological assays

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

GHS Classification: The compound is classified as harmful if swallowed (H302).[2]

-

Precautionary Measures: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[2]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in science and medicine. Its well-defined synthesis, stable nature, and strategic design featuring a protected chelating group and a reactive handle make it an invaluable building block. From creating next-generation radiopharmaceuticals for cancer diagnosis to serving as a versatile linker in the synthesis of novel therapeutics, Boc-HYNIC provides researchers with a reliable and efficient means to construct complex and highly functional molecular architectures.

References

- Echemi. (n.d.). 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid.

- Al-Hourani, B. J., et al. (2010). 6-Hydrazinylnicotinic acid: a powder study. PMC, NIH.

- ChemScene. (n.d.). Certificate of Analysis: this compound.

- ChemicalBook. (n.d.). 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid | 133081-25-1.

- CymitQuimica. (n.d.). 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid.

- PubChem. (n.d.). tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate.

- ChemicalBook. (n.d.). tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis.

- PubChem. (n.d.). Nicotinic acid, hydrazide.

- MDPI. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine).

- Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester.

- Biotuva Life Sciences. (n.d.). This compound.

- VSNCHEM. (n.d.). vp15215 this compound.

- CymitQuimica. (n.d.). acide 6-[2-(tert-butoxycarbonyl)hydrazinyl]nicotinique.

- Echemi. (n.d.). tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazine carboxylate.

- BuyersGuideChem. (n.d.). tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazine carboxylate.

- El-Naggar, A. M., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors. PMC, NIH.

- MDPI. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides.

- Cayman Chemical. (n.d.). Nicotinic Acid.

Sources

- 1. CAS 133081-25-1: 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nico… [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. file.chemscene.com [file.chemscene.com]

- 4. 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid | 133081-25-1 [chemicalbook.com]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. 6-Hydrazinylnicotinic acid: a powder study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 133081-25-1: acide 6-[2-(tert-butoxycarbonyl)hydraziny… [cymitquimica.com]

An In-depth Technical Guide to 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic Acid (CAS: 133081-25-1)

This guide provides a comprehensive technical overview of 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinic acid, a key building block in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the field who seek to understand and utilize this versatile molecule in their synthetic endeavors.

Introduction: A Molecule of Strategic Importance

This compound, often abbreviated as Boc-HYNIC, is a bifunctional molecule of significant interest in the synthesis of complex organic compounds, particularly in the realm of bioconjugation and radiopharmaceuticals. Its structure uniquely combines a pyridine-3-carboxylic acid (nicotinic acid) moiety with a hydrazine group protected by a tert-butoxycarbonyl (Boc) group. This arrangement provides a stable, yet readily deprotectable, hydrazine functionality, making it an invaluable linker for attaching molecules to biomolecules such as peptides and antibodies.[1] The nicotinic acid core offers a handle for further chemical modification and can influence the pharmacokinetic properties of the final conjugate.

The strategic placement of the Boc protecting group is central to the utility of this compound. The Boc group is stable under a wide range of reaction conditions, yet can be selectively and efficiently removed under acidic conditions, a key feature in multi-step synthesis.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification.

| Property | Value | Source |

| CAS Number | 133081-25-1 | [3] |

| Molecular Formula | C₁₁H₁₅N₃O₄ | [3] |

| Molecular Weight | 253.26 g/mol | [3] |

| Appearance | White to pale beige solid | [3] |

| Melting Point | 126 °C | [4] |

| Solubility | Soluble in DMSO and DMF | [5] |

| Storage | 2-8°C, under an inert atmosphere | [6] |

Synthesis and Purification: A Detailed Protocol and Rationale

The most common and reliable synthesis of this compound involves the reaction of 6-hydrazinylnicotinic acid with di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

6-Hydrazinylnicotinic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

To a suspension of 6-hydrazinylnicotinic acid (1.0 eq) in DMF, add triethylamine (1.5 eq).

-

To this suspension, add di-tert-butyl dicarbonate (1.1 eq).

-

Heat the suspension to 65°C and stir for 15 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, pour the suspension into water.

-

Adjust the pH to 6 with 1 M HCl.

-

The crude product can be purified by reverse-phase chromatography to yield this compound as a solid.[4]

Causality Behind Experimental Choices

-

Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent, which is an excellent choice for this reaction.[7] It effectively dissolves the reactants and intermediates, facilitating a homogenous reaction environment.[7] Its high boiling point allows for the reaction to be conducted at an elevated temperature, thereby increasing the reaction rate. The starting material, 6-hydrazinylnicotinic acid, has limited solubility in many common organic solvents, but is soluble in DMF.[5][8]

-

Base (Triethylamine): The reaction of the hydrazine with Boc₂O releases a proton from the nitrogen atom.[9] Triethylamine, a tertiary amine, acts as a non-nucleophilic base to neutralize the newly formed protonated amine, driving the reaction to completion.[9]

-

Purification (Reverse-Phase Chromatography): The product, containing both a carboxylic acid and a Boc-protected hydrazine group, is a polar molecule.[10] Reverse-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is well-suited for the purification of such polar compounds.[10][11] The polarity of the mobile phase can be fine-tuned (e.g., by varying the water/acetonitrile ratio) to achieve optimal separation from impurities.

Characterization: A Spectroscopic Deep Dive

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. NMR spectroscopy is a powerful tool for this purpose.

¹H and ¹³C NMR Spectroscopy

Based on the structure and published data for similar compounds, the following peak assignments can be expected in the NMR spectra recorded in DMSO-d₆.[4][9]

¹H NMR (DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.6 | singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift. |

| ~8.6 | singlet | 1H | H-2 (Pyridine) | The proton at position 2 of the pyridine ring is adjacent to the nitrogen and is therefore significantly deshielded. |

| ~8.0 | doublet | 1H | H-4 (Pyridine) | The proton at position 4 is deshielded by the adjacent carboxylic acid group and shows coupling to the H-5 proton. |

| ~6.5 | doublet | 1H | H-5 (Pyridine) | The proton at position 5 is coupled to the H-4 proton. |

| ~1.4 | singlet | 9H | -C(CH₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group give a strong singlet in the aliphatic region. |

¹³C NMR (DMSO-d₆):

| Chemical Shift (ppm) | Assignment | Rationale |

| ~166 | -COOH | The carbonyl carbon of the carboxylic acid. |

| ~155 | -C=O (Boc) | The carbonyl carbon of the Boc protecting group. |

| ~150 | C-6 (Pyridine) | The carbon atom of the pyridine ring attached to the hydrazine group. |

| ~138 | C-4 (Pyridine) | The carbon atom at position 4 of the pyridine ring. |

| ~117 | C-3 (Pyridine) | The carbon atom of the pyridine ring attached to the carboxylic acid group. |

| ~108 | C-5 (Pyridine) | The carbon atom at position 5 of the pyridine ring. |

| ~79 | -C(CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |

| ~28 | -C(CH₃)₃ (Boc) | The methyl carbons of the tert-butyl group. |

Applications in Drug Development: The Gateway to Bioconjugates

The primary application of this compound is as a precursor to the bifunctional chelator, 6-hydrazinonicotinamide (HYNIC), which is widely used in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.[1][12]

Workflow for HYNIC-Peptide Conjugate Synthesis

The overall workflow involves the deprotection of the Boc group followed by conjugation to a biomolecule, typically a peptide.

Caption: General workflow for the synthesis of a HYNIC-peptide conjugate.

Detailed Protocol for Boc Deprotection and Peptide Conjugation

This protocol outlines the deprotection of the Boc group and subsequent conjugation to a peptide on a solid support, a common strategy in peptide chemistry.[9]

Materials:

-

This compound

-

Fmoc-protected peptide on a resin

-

20% Piperidine in DMF

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Fmoc Deprotection of the Peptide: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF to deprotect the N-terminal amine.

-

Coupling of Boc-HYNIC:

-

Dissolve this compound (5 eq) and HBTU (5 eq) in a minimum amount of DMF.

-

Add DIPEA (15 eq) to the mixture and immediately add it to the Fmoc-deprotected peptide-resin.

-

Allow the reaction to proceed for 1-2 hours.

-

-

Cleavage and Boc Deprotection: Cleave the peptide from the resin and simultaneously deprotect the Boc group using a cleavage cocktail such as TFA/TIS/water (e.g., 95:2.5:2.5).[9]

-

Purification: The resulting HYNIC-peptide conjugate is then purified, typically by reverse-phase HPLC.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere.[6]

Conclusion

This compound is a well-established and highly valuable reagent in the field of drug development and medicinal chemistry. Its robust synthesis, well-defined reactivity, and crucial role in the formation of bioconjugates, particularly for radiopharmaceutical applications, make it an indispensable tool for researchers. This guide has provided a detailed technical overview, from its synthesis and characterization to its practical application, to empower scientists to confidently and effectively utilize this important molecule in their research endeavors.

References

Sources

- 1. Nicotinic acid(59-67-6) 13C NMR [m.chemicalbook.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. teledyneisco.com [teledyneisco.com]

- 11. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

- 12. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic Acid: Synthesis, Structure, and Applications

Introduction: A Versatile Heterocyclic Building Block

6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid, commonly referred to as 6-Boc-hydrazinonicotinic acid or Boc-HYNIC, is a pivotal bifunctional molecule in the landscape of modern medicinal and diagnostic chemistry. Its structure uniquely combines a pyridine-3-carboxylic acid (nicotinic acid) core with a hydrazine moiety protected by a tert-butoxycarbonyl (Boc) group. This arrangement provides orthogonal reactivity: the carboxylic acid is available for amide bond formation, while the Boc-protected hydrazine can be deprotected to reveal a highly reactive nucleophile.

This dual functionality makes Boc-HYNIC an invaluable building block, particularly as a precursor to the widely used bifunctional chelating agent, 6-hydrazinonicotinic acid (HYNIC). HYNIC is extensively employed for the stable chelation of radiometals, such as Technetium-99m (⁹⁹ᵐTc), to biomolecules like peptides and antibodies for radioimaging and radiotherapy applications[1]. The Boc-protected form offers superior stability and handling during the crucial steps of conjugating the linker to the biomolecule, preventing premature or undesired reactions of the hydrazine group. This guide provides a comprehensive technical overview of its structure, synthesis, characterization, and critical applications for researchers, scientists, and professionals in drug development and radiopharmaceutics.

Physicochemical and Structural Properties

The compound presents as an off-white to light yellow solid, with its properties governed by the interplay of the aromatic nicotinic acid ring, the carboxylic acid, and the bulky, lipophilic Boc-protecting group[2].

| Property | Value | Source |

| CAS Number | 133081-25-1 | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₅N₃O₄ | [2][3][4][5] |

| Molecular Weight | 253.25 g/mol | [3][5] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 126 °C | [3] |

| Density | 1.312 g/cm³ | [3] |

| XLogP3 | 1.6 | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere | [2][6] |

The structure consists of a pyridine ring substituted at the 3-position with a carboxylic acid and at the 6-position with a Boc-protected hydrazine linker. The Boc group is critical for synthetic strategies, as it masks the nucleophilicity of the terminal hydrazine nitrogen, allowing the carboxylic acid to be selectively coupled to other molecules.

Synthesis and Mechanistic Insights

The synthesis of this compound is a well-established, two-step process commencing from commercially available 6-chloronicotinic acid.

Step 1: Synthesis of 6-Hydrazinylnicotinic Acid (HYNIC)

The first step involves the conversion of 6-chloronicotinic acid to 6-hydrazinylnicotinic acid. This is a classical nucleophilic aromatic substitution (SₙAr) reaction.

-

Protocol: 6-Chloronicotinic acid is heated with an excess of hydrazine hydrate[1][5]. The reaction mixture is typically refluxed for several hours. Upon cooling and acidification to a pH of approximately 5.5, the product, 6-hydrazinylnicotinic acid, precipitates out of the solution and can be collected by filtration[1].

-

Causality and Expertise: The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at positions 2, 4, and 6. The chlorine atom at the 6-position is a good leaving group. Hydrazine is a potent nucleophile that readily displaces the chloride. Using an excess of hydrazine hydrate serves both as the nucleophile and the solvent, driving the reaction to completion. The final acidification step is crucial for protonating the product, reducing its solubility in the aqueous medium and enabling its isolation as a solid.

Caption: Workflow for the synthesis of the HYNIC precursor.

Step 2: Boc Protection of 6-Hydrazinylnicotinic Acid

The second step is the selective protection of the terminal nitrogen of the hydrazine group with a Boc moiety.

-

Protocol: A suspension of 6-hydrazinylnicotinic acid in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is treated with triethylamine (TEA) and di-tert-butyl dicarbonate (Boc₂O). The mixture is heated (e.g., to 65°C) with stirring for several hours[3]. The product is then isolated, often after an aqueous workup and purification by chromatography[3].

-

Causality and Expertise: The mechanism involves the nucleophilic attack of the terminal amino group of the hydrazine on one of the carbonyl carbons of Boc₂O[1]. Hydrazine has two nucleophilic nitrogens. The terminal nitrogen (-NH₂) is more nucleophilic and less sterically hindered than the nitrogen attached to the pyridine ring, leading to selective acylation at this position. Triethylamine acts as a non-nucleophilic base to neutralize the proton released during the reaction, driving the equilibrium towards the product. The breakdown of the unstable tert-butyl carbonate intermediate into gaseous carbon dioxide and tert-butanol also makes the reaction effectively irreversible[1].

Caption: Workflow for the Boc protection of HYNIC.

Structural Elucidation via Spectroscopic Analysis

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. The data presented here is consistent with values reported in the literature[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆): The proton NMR spectrum provides clear diagnostic signals.

-

δ 12.58 (s, 1H): This downfield singlet corresponds to the acidic proton of the carboxylic acid (-COOH).

-

δ 8.59 (s, 1H): A singlet characteristic of the proton at the C2 position of the pyridine ring.

-

δ 7.97 (d, 1H, J=9 Hz): This doublet is assigned to the proton at the C4 position, showing coupling to the C5 proton.

-

δ 6.54 (d, 1H, J=9 Hz): A doublet corresponding to the proton at the C5 position, coupled to the C4 proton.

-

The protons of the Boc group and the N-H protons also appear in the spectrum, though their chemical shifts can vary. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet around 1.4 ppm.

-

-

¹³C NMR (DMSO): The carbon spectrum corroborates the structure.

-

δ 166.6: Carboxylic acid carbonyl carbon.

-

δ 155.7: Carbonyl carbon of the Boc group.

-

δ 150.5, 138.5, 116.7: Aromatic carbons of the pyridine ring.

-

δ 79.3: Quaternary carbon of the tert-butyl group.

-

δ 28.1: Methyl carbons of the tert-butyl group.

-

| ¹H NMR Signal (DMSO-d₆) | Assignment | ¹³C NMR Signal (DMSO) | Assignment |

| 12.58 ppm (s, 1H) | -COOH | 166.6 ppm | C OOH |

| 8.59 ppm (s, 1H) | Pyridine C2-H | 155.7 ppm | Boc C =O |

| 7.97 ppm (d, 1H) | Pyridine C4-H | 150.5, 138.5, 116.7 ppm | Pyridine Ring Carbons |

| 6.54 ppm (d, 1H) | Pyridine C5-H | 79.3 ppm | Boc -C (CH₃)₃ |

| ~1.4 ppm (s, 9H) | Boc -C(CH ₃)₃ | 28.1 ppm | Boc -C(C H₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands confirming the presence of key functional groups[3].

-

3353, 3227 cm⁻¹: N-H stretching vibrations from the hydrazine moiety.

-

2975 cm⁻¹: C-H stretching from the tert-butyl group.

-

1719 cm⁻¹: Strong C=O stretching from the carboxylic acid and Boc carbonyl groups (likely overlapping).

-

1593, 1472 cm⁻¹: C=C and C=N stretching vibrations from the aromatic pyridine ring.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the compound.

-

MS (ESI+): [M+H]⁺ observed at m/z 254.07, consistent with the calculated mass for C₁₁H₁₆N₃O₄⁺[3].

-

MS (ESI-): [M-H]⁻ observed at m/z 252.00[3].

Reactivity, Stability, and Applications

Chemical Reactivity and Stability

The Boc group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), which is a cornerstone of its utility[2][7]. This allows for the selective deprotection of the hydrazine to participate in subsequent reactions after the carboxylic acid has been coupled. The compound should be stored in a cool, dry place to prevent degradation[2][6].

Core Application: Intermediate for Bioconjugation and Radiopharmaceutical Development

The primary and most critical application of this compound is as a stable, protected precursor for the HYNIC linker.

Workflow in Radiopharmaceutical Synthesis:

-

Conjugation: The carboxylic acid of Boc-HYNIC is activated (e.g., using HATU or as an NHS-ester) and reacted with a primary amine on a biomolecule (e.g., a lysine residue on a peptide or antibody). This forms a stable amide bond. The Boc group remains intact, protecting the hydrazine from reacting with the activation agents or the biomolecule itself.

-

Deprotection: The resulting Boc-protected bioconjugate is treated with acid (TFA) to cleanly remove the Boc group, exposing the free hydrazine (HYNIC-bioconjugate).

-

Radiolabeling: The HYNIC-bioconjugate is then incubated with a solution containing the radionuclide, typically ⁹⁹ᵐTc, in the presence of a co-ligand (e.g., tricine). The hydrazine and the pyridine nitrogen of the HYNIC moiety act as a bidentate ligand, coordinating the metal to form a stable radiolabeled complex ready for in vivo imaging or therapy.

The use of the Boc-protected form is a self-validating system; its stability ensures that the conjugation step proceeds with high fidelity, and its clean, quantitative removal ensures the chelating moiety is available for efficient radiolabeling. This strategic use of a protecting group is fundamental to creating well-defined and effective radiopharmaceuticals[1].

Caption: Logical workflow for using Boc-HYNIC in bioconjugation.

Safety and Handling

According to GHS classifications, this compound is considered harmful if swallowed[3][8]. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses). Handling should be performed in a well-ventilated area[9].

Conclusion

This compound is more than just a chemical intermediate; it is a key enabling tool in the development of targeted diagnostics and therapeutics. Its well-defined structure, predictable reactivity, and the strategic role of the Boc protecting group provide chemists and drug developers with a reliable method for linking molecules of interest to powerful chelating agents. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective application in the cutting-edge fields of radiopharmacy and bioconjugate chemistry.

References

- 6-Hydrazinylnicotinic acid: a powder study - PMC - NIH.[Link]

- Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure.[Link]

- BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd.[Link]

- Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.[Link]

- Efficient solventless technique for Boc-protection of hydrazines and amines - Semantic Scholar.[Link]

- Boc-Protected Amino Groups - Organic Chemistry Portal.[Link]

- Dual protection of amino functions involving Boc - RSC Publishing.[Link]

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchG

Sources

- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 2. BOC Protection and Deprotection [bzchemicals.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. 6-HYDRAZINONICOTINIC ACID | 133081-24-0 [chemicalbook.com]

- 6. 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid | 133081-25-1 [chemicalbook.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. echemi.com [echemi.com]

- 9. aksci.com [aksci.com]

The Versatility of 6-Boc-hydrazinonicotinic Acid in Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Powerful Bifunctional Linker

In the intricate landscape of medicinal chemistry and drug development, the ability to selectively and stably connect different molecular entities is paramount. This has led to the development of a diverse array of bifunctional linkers, each with its unique set of properties and applications. Among these, 6-Boc-hydrazinonicotinic acid, and its deprotected form, 6-hydrazinonicotinamide (HYNIC), has emerged as a particularly versatile and powerful tool. This technical guide provides an in-depth exploration of the applications of 6-Boc-hydrazinonicotinic acid, offering insights into its mechanism of action, detailed experimental protocols, and a comparative analysis of its performance, tailored for researchers, scientists, and drug development professionals.

At its core, 6-Boc-hydrazinonicotinic acid is a heterobifunctional crosslinker.[1] The tert-butoxycarbonyl (Boc) protecting group on the hydrazine moiety ensures stability during storage and synthesis, while the carboxylic acid on the nicotinic acid ring provides a reactive handle for conjugation to biomolecules. Upon deprotection, the exposed hydrazine group becomes a potent nucleophile, ready to form stable covalent bonds. This dual functionality is the cornerstone of its widespread utility in creating complex biomolecular constructs.

The HYNIC-4FB Conjugation: A Cornerstone of Bioconjugation

A primary application of HYNIC is its reaction with 4-formylbenzamide (4FB)-modified molecules to form a stable bis-arylhydrazone bond.[2] This conjugation strategy has gained significant traction due to its efficiency, stability, and the unique ability to be monitored spectrophotometrically.

Mechanism of Action: The Formation of a Stable Hydrazone Bond

The conjugation process begins with the modification of two separate biomolecules. One is functionalized with HYNIC, typically by reacting its primary amines (e.g., lysine residues) with an activated ester of 6-Boc-hydrazinonicotinic acid, such as succinimidyl-6-hydrazinonicotinate (S-HyNic), followed by deprotection. The other biomolecule is modified with 4-formylbenzamide (4FB) using a reagent like succinimidyl-4-formylbenzoate (S-4FB).

The subsequent reaction between the HYNIC-modified biomolecule and the 4FB-modified biomolecule results in the formation of a hydrazone bond. This reaction is particularly efficient and can be catalyzed by aniline.[3][4] The resulting bis-arylhydrazone bond is remarkably stable across a wide range of pH values (2.0-10.0) and temperatures (up to 92°C), a significant advantage over many other conjugation chemistries.[3]

Caption: Workflow for HYNIC-4FB bioconjugation.

Spectrophotometric Monitoring: A Unique Advantage

Applications in Radiolabeling for Imaging and Therapy

One of the most well-established applications of HYNIC is in the field of radiopharmaceuticals. Its ability to act as a bifunctional chelator for radionuclides, particularly Technetium-99m (⁹⁹mTc), has made it a valuable tool for the development of targeted imaging and therapeutic agents.[7]

⁹⁹mTc Labeling via HYNIC

HYNIC serves as an efficient chelator for ⁹⁹mTc, a widely used radionuclide in diagnostic imaging due to its favorable nuclear properties. The HYNIC moiety can be conjugated to a targeting biomolecule, such as a peptide or an antibody. Subsequent reaction with ⁹⁹mTc, in the presence of a co-ligand like tricine or ethylenediaminediacetic acid (EDDA), results in a stable radiolabeled conjugate.[8] This approach has been successfully used to develop radiotracers for imaging a variety of disease states, including cancer and inflammation.[7]

Caption: General workflow for ⁹⁹mTc radiolabeling using a HYNIC linker.

Role in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells. The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, efficacy, and safety profile. While not as prevalent in FDA-approved ADCs as some other linkers, the HYNIC-based hydrazone linkage has been explored in preclinical ADC development due to its unique properties.[9][10]

The stability of the HYNIC-formed hydrazone bond can be modulated by the chemical environment. While stable at physiological pH, hydrazone linkers can be designed to be acid-labile, facilitating the release of the cytotoxic payload in the acidic environment of endosomes and lysosomes within cancer cells.[11] This controlled release mechanism is a key aspect of ADC design.

Comparative Analysis of Bioconjugation Linkers

The choice of a linker is a critical decision in the development of bioconjugates. The following table provides a comparative overview of the in vivo stability of common bioconjugation linkers.

| Linker Type | Linkage Formed | Model System | Time Point | % Intact Conjugate Remaining |

| Hydrazone (HYNIC-4FB) | Hydrazone | pH 7.4 Buffer | 24 hours | >90% |

| Hydrazone (pH-sensitive) | Hydrazone | pH 5.0 Buffer | 24 hours | ~20% |

| Maleimide | Thioether | Murine Plasma | 24 hours | 50-90% (payload dependent) |

| Click Chemistry (e.g., DBCO) | Triazole | In Vivo (Mouse) | 48 hours | >95% |

| Oxime | Oxime | Human Plasma | 7 days | ~90% |

| Data is for comparative purposes and stability can be context-dependent.[9] |

A Note on Cytotoxicity and Antimicrobial Activity

Some commercial suppliers describe 6-Boc-hydrazinonicotinic acid as a cytotoxic compound with antimicrobial properties.[9][12] It is important to contextualize this information. The broader class of hydrazide-hydrazone and nicotinic acid derivatives has been investigated for a range of biological activities, including antimicrobial and cytotoxic effects.[3][6] However, in the context of its application as a bifunctional linker, 6-Boc-hydrazinonicotinic acid is used in stoichiometric amounts to covalently modify biomolecules. Its primary role is to form a stable linkage, and its contribution to the overall biological activity of the final conjugate is generally considered negligible compared to the payload or the targeting moiety. The cytotoxic or antimicrobial properties of the parent compound are not the intended therapeutic mechanism when used as a linker.

Experimental Protocols

Protocol 1: Modification of an Antibody with S-HyNic

This protocol describes the general steps for incorporating HYNIC groups onto an antibody using S-HyNic.

Materials:

-

Antibody solution (1-5 mg/mL)

-

Modification Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0)

-

S-HyNic (Succinimidyl 6-hydrazinonicotinate acetone hydrazone)

-

Anhydrous Dimethylformamide (DMF)

-

Desalting columns

-

Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0)

-

2-Sulfobenzaldehyde (for MSR determination)

Procedure:

-

Buffer Exchange: Desalt/buffer exchange the antibody into Modification Buffer to remove any amine-containing buffers (e.g., Tris).[13]

-

S-HyNic Solution Preparation: Prepare a fresh stock solution of S-HyNic in anhydrous DMF (e.g., 10 mg/mL).

-

Modification Reaction: Add a calculated molar excess of the S-HyNic solution to the antibody solution. The molar ratio will depend on the desired level of modification and the antibody concentration.[] Incubate at room temperature for 2 hours.

-

Desalting: Remove excess S-HyNic by desalting the modified antibody into Conjugation Buffer.

-

Molar Substitution Ratio (MSR) Determination: Determine the number of HYNIC groups incorporated per antibody. This can be achieved through a colorimetric assay using 2-sulfobenzaldehyde, which reacts with the HYNIC groups to form a chromophore that absorbs at 350 nm.[6]

Protocol 2: Radiolabeling of a HYNIC-Conjugated Peptide with ⁹⁹mTc

This protocol provides a general procedure for radiolabeling a HYNIC-conjugated peptide.

Materials:

-

HYNIC-conjugated peptide

-

⁹⁹mTc-pertechnetate eluate

-

Tricine solution (e.g., 100 mg/mL in 1 M sodium acetate buffer)

-

Stannous chloride (SnCl₂) solution (e.g., 2 mg/mL in 0.1 M HCl)

-

Sodium acetate buffer (pH 5.5)

-

Purification cartridges (e.g., C18 Sep-Pak)

Procedure:

-

Reaction Mixture Preparation: In a sterile vial, combine the HYNIC-conjugated peptide, tricine solution, and sodium acetate buffer.[3]

-

Radiolabeling: Add the ⁹⁹mTc-pertechnetate eluate to the reaction mixture, followed by the stannous chloride solution to initiate the reduction of technetium.[3]

-

Incubation: Incubate the reaction mixture at room temperature for 30 minutes.

-

Quality Control: Determine the radiochemical purity using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

-

Purification: If necessary, purify the radiolabeled peptide from unreacted ⁹⁹mTc and other impurities using a suitable purification cartridge.[3]

Conclusion and Future Perspectives

6-Boc-hydrazinonicotinic acid and its deprotected form, HYNIC, represent a cornerstone in the field of bioconjugation. The HYNIC-4FB conjugation system offers a unique combination of high efficiency, exceptional stability, and the ability for real-time monitoring, making it a preferred choice for a variety of applications. Its well-established role in the development of ⁹⁹mTc-based radiopharmaceuticals for diagnostic imaging continues to be a major area of research and clinical application.

While its application in the ADC field is still emerging compared to other linker technologies, the tunable stability of the hydrazone bond presents an attractive feature for the controlled release of cytotoxic payloads. Future research will likely focus on the development of novel HYNIC-based linkers with optimized cleavage properties and the exploration of their utility in constructing next-generation ADCs with improved therapeutic indices. The versatility and reliability of 6-Boc-hydrazinonicotinic acid ensure its continued importance as a key enabling tool for medicinal chemists and drug development professionals.

References

- Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes. PMC - NIH. Accessed January 9, 2026. [Link]

- S-HyNic. Solulink. Accessed January 9, 2026. [Link]

- Pre-clinical evaluation of a new indirectly labeled ⁹⁹mTc-6-hydrazinopyridine-3-carboxylic acid (HYNIC)-depreotide with HYNIC as bifunctional chelator. PubMed. Accessed January 9, 2026. [Link]

- S-HyNic Bioconjugation Technical Manual. Interchim. Accessed January 9, 2026. [Link]

- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH. Accessed January 9, 2026. [Link]

- R-PE Antibody Conjugation Kit. Interchim. Accessed January 9, 2026. [Link]

- Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. PMC - NIH. Accessed January 9, 2026. [Link]

- A Concise, Modular Antibody-Oligonucleotide Conjugation Strategy Based on Disuccinimidyl Ester Activation Chemistry. NIH. Accessed January 9, 2026. [Link]

- Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide. PubMed. Accessed January 9, 2026. [Link]

Sources

- 1. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 2. researchgate.net [researchgate.net]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pre-clinical evaluation of a new indirectly labeled ⁹⁹mTc-6-hydrazinopyridine-3-carboxylic acid (HYNIC)-depreotide with HYNIC as bifunctional chelator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synchem.de [synchem.de]

- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Boc-Protected Hydrazine Linkers in Bioconjugation

In the sophisticated landscape of targeted therapeutics and advanced biomaterials, the ability to construct complex molecular architectures with precision is not merely an advantage; it is a necessity. Bioconjugation, the science of covalently linking molecules, relies on a robust toolkit of linkers and protecting groups to achieve this control. Among these, Boc-protected hydrazine linkers have emerged as a cornerstone technology, particularly for applications requiring controlled, stimulus-responsive release of a payload.

This guide provides an in-depth exploration of the core principles, synthesis, and strategic application of Boc-protected hydrazine linkers. Authored from the perspective of a field-experienced scientist, it moves beyond simple protocols to explain the underlying chemistry and rationale, empowering researchers to not only apply these methods but also to innovate upon them.

Core Principles: The Chemistry of Controlled Release

The utility of a Boc-hydrazine linker is rooted in the interplay between two key chemical functionalities: the pH-sensitive hydrazone bond and the acid-labile Boc protecting group.

The Hydrazone Bond: A pH-Sensitive Latch

The workhorse of this system is the hydrazone bond, formed via the condensation reaction between a hydrazine (or hydrazide) and an aldehyde or ketone.[1][2] This linkage is the key to creating a "cleavable" linker strategy. Its defining characteristic is its differential stability across a narrow pH range. The hydrazone bond is remarkably stable at the physiological pH of blood (~7.4) but undergoes rapid hydrolysis under the mildly acidic conditions (pH 4.5–6.0) found within cellular compartments like endosomes and lysosomes.[2][][4][5] This pH sensitivity is the linchpin for designing drug delivery systems that remain intact in circulation and release their therapeutic payload only after being internalized by the target cell.[][]

The stability of the hydrazone linkage can be further modulated by the electronic properties of its constituent parts. For instance, hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to resonance stabilization.[5][7]

The Boc Protecting Group: A Strategist's Tool

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in modern organic synthesis.[8] Its function in this context is to act as a temporary shield for the highly nucleophilic hydrazine moiety, preventing it from reacting prematurely.[9][10] This protection is critical for enabling a controlled, sequential conjugation strategy where other parts of the linker or biomolecule must be modified first.[10]

The Boc group's utility stems from its robust stability in a wide range of chemical environments, including basic and nucleophilic conditions, while being easily and cleanly removable under mild anhydrous acidic conditions.[10][11]

-

Protection: An amine or hydrazine is typically protected by reacting it with di-tert-butyl dicarbonate ((Boc)₂O). The amine's lone pair attacks a carbonyl on the (Boc)₂O, leading to the formation of a stable carbamate.[8][12]

-

Deprotection: The Boc group is removed by treatment with an acid, most commonly trifluoroacetic acid (TFA). The acid protonates the carbamate, initiating a cascade that results in the formation of a highly stable tert-butyl cation, carbon dioxide, and the deprotected amine.[8][13]

This orthogonal nature—stable to bases, labile to acids—is what makes the Boc group an indispensable tool for complex, multi-step bioconjugate synthesis.[11]

The Stepwise Conjugation Workflow: A Practical Guide

The strategic advantage of using a Boc-protected hydrazine linker lies in the ability to perform conjugations in a defined order.[10] A typical heterobifunctional linker will possess the Boc-hydrazine at one terminus and a different reactive group, such as an N-hydroxysuccinimide (NHS) ester, at the other.[][] This allows for a robust, three-stage workflow.

Experimental Protocol: Two-Step Antibody-Payload Conjugation

This protocol provides an exemplary methodology for conjugating an aldehyde-containing payload to an antibody using a heterobifunctional Boc-hydrazide-PEG-NHS linker.

Part 1: Conjugation of Linker to Antibody

-

Antibody Preparation: Prepare the antibody solution at 5-10 mg/mL in a conjugation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

-

Linker Dissolution: Immediately before use, dissolve the Boc-hydrazide-PEG-NHS linker in a dry, amine-free solvent like DMSO to a concentration of 10-20 mM.

-

Reaction: Add a 10-fold molar excess of the dissolved linker to the antibody solution. Incubate at room temperature for 1-2 hours with gentle mixing.

-

Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against PBS, pH 7.4.

-

Characterization: Confirm successful conjugation and determine the linker-to-antibody ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker has a chromophore.

Scientist's Note: The NHS ester is highly susceptible to hydrolysis, which competes with the desired amine reaction.[] Performing the reaction at a slightly alkaline pH (7.5-8.5) can increase the rate of amine coupling, but also accelerates hydrolysis. A pH of 7.4 is a common compromise. Using freshly prepared linker solution is critical for high efficiency.

Part 2: On-Antibody Boc Deprotection

-

Buffer Exchange: Exchange the buffer of the antibody-linker conjugate into a low pH, salt-free buffer like 10 mM Sodium Acetate, pH 5.0, to prepare for lyophilization or direct deprotection.

-

Deprotection Reaction: To the chilled conjugate solution (on ice), add a pre-chilled solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) to achieve a final TFA concentration of 5-10%.

-

Incubation: Incubate the reaction on ice for 30 minutes.

-

Purification: Immediately purify the conjugate via SEC using a column pre-equilibrated with a reaction buffer suitable for the next step (e.g., 100 mM Sodium Acetate, pH 5.5) to remove TFA and byproducts.

Scientist's Note: The deprotection step is the most critical and potentially harsh step for the antibody. Working at 0°C minimizes the risk of antibody denaturation. It is crucial to remove the TFA promptly, as prolonged exposure to strong acid can damage the protein. The use of scavengers like triisopropylsilane (TIS) can prevent potential side reactions caused by the tert-butyl cation byproduct.[16]

Part 3: Hydrazone Ligation with Payload

-

Payload Preparation: Dissolve the aldehyde-functionalized payload in a minimal amount of an organic co-solvent like DMSO.

-

Conjugation Reaction: Add a 5 to 10-fold molar excess of the payload solution to the deprotected antibody-linker conjugate in its pH 5.5 acetate buffer.

-

Incubation: Allow the reaction to proceed for 4-16 hours at room temperature or 4°C. The reaction can be accelerated by the addition of aniline as a catalyst.[2][17]

-

Final Purification: Purify the final Antibody-Drug Conjugate (ADC) from excess payload and catalyst using SEC or tangential flow filtration (TFF).

-

Final Characterization: Characterize the final ADC for purity, aggregation (by SEC), and drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC-HPLC) and/or LC-MS.

Application Focus: Antibody-Drug Conjugates (ADCs)

The premier application for Boc-hydrazine linkers is in the construction of ADCs.[4][] An ADC is a tripartite molecule comprising a monoclonal antibody, a potent cytotoxic payload, and the linker that connects them. The linker's role is not merely as a tether but as a functional component that dictates the stability and release profile of the payload.[]

The Boc-hydrazine strategy enables the creation of ADCs with pH-sensitive hydrazone bonds, which are designed to release the payload within the acidic environment of the tumor cell's endosomes and lysosomes, thereby minimizing systemic toxicity.[][4][5]

Comparative Stability of Hydrazone Linkers

The efficacy of an ADC is critically dependent on the linker's stability. It must be stable enough to prevent premature drug release in the bloodstream but labile enough to release the drug at the target site.

| Linker Environment | pH | Typical Half-life (t½) | Rationale |

| Bloodstream | ~7.4 | >150 hours | Ensures payload remains attached to the antibody during circulation, minimizing off-target toxicity.[2][4] |

| Endosome | 5.5 - 6.2 | 4 - 10 hours | Facilitates efficient payload release following internalization into the target cell.[2] |

| Lysosome | 4.5 - 5.0 | < 5 hours | Ensures rapid and complete release of the active drug within the degradative cellular compartment.[2][4] |

Data synthesized from sources studying auristatin-based hydrazone linkers.[2]

Conclusion and Future Outlook

Boc-protected hydrazine linkers represent a mature and highly reliable tool in the bioconjugation arsenal. Their strength lies in a predictable, two-stage reactivity profile that allows for the controlled and sequential assembly of complex biomolecular systems. The resulting pH-sensitive hydrazone bond provides a robust mechanism for stimulus-responsive payload delivery, a feature that has been exploited to great effect in the field of antibody-drug conjugates. For researchers, scientists, and drug development professionals, mastering the chemistry and strategic application of these linkers is essential for advancing the next generation of targeted therapies and smart biomaterials.

References

- AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation.

- Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry (RSC Publishing).

- Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. (n.d.). PMC - NIH.

- High-Yielding and Photolabile Approaches to the Covalent Attachment of Biomolecules to Surfaces via Hydrazone Chemistry. (n.d.). FAO AGRIS.

- Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (n.d.). PMC - NIH.

- Acid Labile Linker Synthesis | ADC Services. (n.d.). BOC Sciences.

- Anderson, L., Topper, M., Jain, P., McIntosh, E., & McLaughlin, M. L. (2009). Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics. PubMed.

- Hydrolytic Stability of Hydrazones and Oximes. (n.d.). PMC - NIH.

- Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.

- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (n.d.). PMC - NIH.

- Technical Support Center: Enhancing the Long-Term Stability of Hydrazone Compounds for Biological Studies. (n.d.). Benchchem.

- Chemically Cleavable Linker Synthesis | ADC Services. (n.d.). BOC Sciences.

- Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry.

- (2025, August 10). New hydrazone derivatives of adriamycin and their immunoconjugates - A correlation between acid stability and cytotoxicity | Request PDF. ResearchGate.

- Boc-Hydrazide Reagents. (n.d.). Vector Labs.

- BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.

- Synthesis of monoalkylated bis-BOC protected hydrazines 9. (n.d.). ResearchGate.

- tert-Butyl Carbazate (N-Boc-Hydrazine). (n.d.). MDPI.

- Efficient solventless technique for Boc-protection of hydrazines and amines. (n.d.). Semantic Scholar.

- The Strategic Application of Boc-Protected Linkers in Bioconjugation: A Technical Guide. (n.d.). Benchchem.

- Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. (n.d.). PMC - NIH.

- Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds. (n.d.). PubMed Central.

- (2024, April 9). Boc-hydrazine. ChemBK.

- Boc-hydrazide. (n.d.). Chem-Impex.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Choosing the Right Crosslinker for Successful Antibody Conjugation. (n.d.). BOC Sciences.

- Efficient solventless technique for Boc-protection of hydrazines and amines. (n.d.).

- (2021, April 7). A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker. MDPI.

- tert-Butyl carbazate, 98% 870-46-2 - Manufacturers & Suppliers in India with worldwide shipping. (n.d.).

- Synthesis of glycine Boc-hydrazide. Reagents and conditions: (i) N,N -. (n.d.). ResearchGate.

- (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit.

- (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. YouTube.

- (2025, November 3). Bioconjugation, Linkers, and Drug Carriers in Modern Targeted Drug Delivery. Biosynth.

- Heterobifunctional Crosslinkers for Labeling. (n.d.). BOC Sciences.

- ChemScene: Building blocks | Bioactive small molecules. (n.d.).

- Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. (n.d.). BOC Sciences.

- (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.

- BOC Deprotection. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Protocols. (n.d.). BroadPharm.

- Payloads and Linkers for Antibody-Drug Conjugates. (n.d.). NJ Bio, Inc.

- BOC Sciences: Antibody Drug Conjugate (ADC) Services & Products. (n.d.).

Sources

- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BOC Protection and Deprotection [bzchemicals.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 17. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-hydrazinonicotinic acid (HYNIC) Derivatives

This guide provides a comprehensive overview of the synthesis of 6-hydrazinonicotinic acid (HYNIC) and its derivatives, pivotal bifunctional chelators in radiopharmaceutical chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthetic strategies, mechanistic insights, and practical considerations for producing these valuable compounds.

Introduction: The Significance of HYNIC in Radiopharmaceuticals

6-hydrazinonicotinic acid (HYNIC) is a cornerstone in the development of targeted radiopharmaceuticals, primarily for labeling biomolecules like peptides and antibodies with the diagnostic radionuclide Technetium-99m (99mTc).[1] Its unique bifunctional nature, possessing both a hydrazine group for strong radiometal binding and a carboxylic acid for covalent conjugation to targeting moieties, makes it an indispensable tool in nuclear medicine.[1] The resulting 99mTc-labeled bioconjugates are instrumental in the early diagnosis of diseases like cancer through Single-Photon Emission Computed Tomography (SPECT).[2]

The coordination chemistry of HYNIC with 99mTc is complex and often requires the use of co-ligands such as tricine and ethylenediaminediacetic acid (EDDA) to saturate the technetium coordination sphere and form stable complexes.[2][3] The structure of these complexes can be heterogeneous, with HYNIC potentially acting as a chelating or non-chelating ligand.[4] Understanding the synthesis of HYNIC and its derivatives is crucial for optimizing the properties of the final radiolabeled product, including its stability, lipophilicity, and in vivo biodistribution.[2]

Core Synthetic Strategies for HYNIC and its Precursors

The synthesis of HYNIC derivatives typically begins with commercially available starting materials and involves a series of well-established organic reactions. A common and efficient pathway starts from 6-chloronicotinic acid.

Caption: General workflow for the synthesis of Boc-protected HYNIC.

The initial step involves a nucleophilic aromatic substitution reaction where the chloro group of 6-chloronicotinic acid is displaced by hydrazine.

-

Reactants: 6-Chloronicotinic acid[5] and hydrazine hydrate.

-

Solvent: Typically a polar solvent like water or an alcohol.

-

Conditions: The reaction is usually heated to reflux for several hours to drive it to completion.

-

Work-up: Upon cooling, the product, 6-hydrazinonicotinic acid, often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization.

Causality: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the 6-position of the pyridine ring towards nucleophilic attack by the highly nucleophilic hydrazine.[6]

The hydrazine moiety is highly reactive and needs to be protected during subsequent coupling reactions to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose.[7]

-

Reactants: 6-Hydrazinonicotinic acid and di-tert-butyl dicarbonate ((Boc)₂O).

-

Solvent: A mixed solvent system, such as dioxane and water or tetrahydrofuran (THF) and water, is often employed to dissolve both the polar HYNIC and the nonpolar (Boc)₂O.

-

Conditions: The reaction is typically carried out at room temperature under slightly basic conditions, often achieved by the addition of a base like sodium bicarbonate or triethylamine.[7]

-

Work-up: After the reaction is complete, the mixture is acidified, and the Boc-protected product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield 6-Boc-hydrazinonicotinic acid (Boc-HYNIC).[7]

Causality: The Boc group is stable under the conditions required for subsequent amide bond formation but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), when desired.[8]

Activation of Boc-HYNIC for Bioconjugation

To conjugate Boc-HYNIC to a biomolecule (e.g., a peptide or antibody), the carboxylic acid group must be activated. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

Caption: Synthesis and conjugation of Boc-HYNIC-NHS ester.

-

Reactants: 6-Boc-hydrazinonicotinic acid, N-hydroxysuccinimide (NHS), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDDC).

-

Solvent: Anhydrous aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to prevent hydrolysis of the activated ester.[9][10]

-

Conditions: The reaction is typically stirred at room temperature for several hours.

-

Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration. The solvent is then evaporated, and the Boc-HYNIC-NHS ester can be purified by chromatography or used directly in the next step.

Causality: The coupling agent activates the carboxylic acid, making it susceptible to nucleophilic attack by the hydroxyl group of NHS. The resulting NHS ester is a good leaving group, facilitating the subsequent reaction with primary amines on the biomolecule to form a stable amide bond.[10][11]

Conjugation to Biomolecules and Deprotection

The activated Boc-HYNIC-NHS ester can be readily conjugated to biomolecules containing primary amine groups, such as the N-terminus of a peptide or the side chain of a lysine residue.

-

Conjugation: The biomolecule is dissolved in a suitable buffer (typically pH 7-9), and a solution of the Boc-HYNIC-NHS ester in an organic solvent like DMF or DMSO is added. The reaction is allowed to proceed at room temperature.[10]

-

Purification: The resulting Boc-HYNIC-biomolecule conjugate is purified, often using size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC), to remove unreacted starting materials and byproducts.

-

Deprotection: The Boc protecting group is removed by treating the conjugate with a strong acid, such as trifluoroacetic acid (TFA), to yield the final HYNIC-biomolecule conjugate.[8][12]

Causality: The primary amine of the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group to form a stable amide linkage.[10] The subsequent deprotection with TFA cleaves the tert-butyl carbamate, liberating the reactive hydrazine moiety for radiolabeling.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |

| 6-Chloronicotinic acid | C₆H₄ClNO₂ | 157.56 | >98% |

| 6-Hydrazinonicotinic acid | C₆H₇N₃O₂ | 153.14 | >95% |

| 6-Boc-hydrazinonicotinic acid | C₁₁H₁₅N₃O₄ | 253.26[13][14] | >98.5% (HPLC)[14] |

| Boc-HYNIC-NHS Ester | C₁₅H₁₈N₄O₆ | 350.33 | >95% |

Conclusion and Future Perspectives

The synthesis of HYNIC derivatives is a well-established yet continually evolving field. The methodologies described herein provide a robust foundation for the preparation of these essential bifunctional chelators. Future research will likely focus on the development of novel HYNIC analogues with improved coordination properties, leading to more stable and specific radiopharmaceuticals.[4] The exploration of alternative protecting group strategies and more efficient conjugation chemistries will also contribute to the advancement of targeted radionuclide therapies and diagnostics.

References

- Cowley, A. R., Dilworth, J. R., Donnelly, P. S., Heselwood, M., & Pascu, S. I. (2011). Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. Dalton Transactions, 40(14), 3646–3656. [Link]

- Liu, S. (2013). Evaluation of K(HYNIC)2 as a Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules.

- Fedorova, O. S., et al. (2022).

- Flook, M. M., et al. (2011). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, 40(23), 6229-6236. [Link]

- Liu, S. (2013). Evaluation of K(HYNIC)2 as a Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules.

- García, M. F., et al. (2018). Synthesis of hydrophilic HYNIC-[1][3][4][15]tetrazine conjugates and their use in antibody pretargeting with 99mTc. Organic & Biomolecular Chemistry, 16(29), 5275-5285. [Link]

- Luo, H., et al. (2022). Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography. Molecules, 27(19), 6548. [Link]

- García, M. F., et al. (2018). Synthesis of hydrophilic HYNIC-[1][3][4][15]tetrazine conjugates and their use in antibody pretargeting with 99mTc. Organic & Biomolecular Chemistry, 16(29), 5275-5285. [Link]

- Liu, S. (2004). Pyridine-containing 6-hydrazinonicotinamide derivatives as potential bifunctional chelators for 99mTc-labeling of small biomolecules.

- García, M. F., et al. (2018). Synthesis of hydrophilic HYNIC-[1][3][4][15]tetrazine conjugates and their use in antibody pretargeting with 99mTc. Request PDF. [Link]

- Interchim. (n.d.). SHNH. [Link]

- Alberto, R. (2010). Hydrazinonicotinic acid (HYNIC) – Coordination chemistry and applications in radiopharmaceutical chemistry. Request PDF. [Link]